![molecular formula C14H10O6S2 B12572288 [5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro- CAS No. 528870-51-1](/img/structure/B12572288.png)
[5,5'-Bithieno[3,4-b]-1,4-dioxin]-7,7'-dicarboxaldehyde,2,2',3,3'-tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- is a complex organic compound that belongs to the class of bithienyl derivatives This compound is characterized by its unique structure, which includes two thiophene rings fused with a dioxin ring and functionalized with dicarboxaldehyde groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene rings: Starting with a suitable thiophene precursor, the thiophene rings are synthesized through a series of reactions involving halogenation and coupling reactions.
Fusion with the dioxin ring: The thiophene rings are then fused with a dioxin ring through oxidative coupling reactions.
Functionalization with dicarboxaldehyde groups:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dicarboxaldehyde groups to alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene rings or the dioxin ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
科学的研究の応用
Chemistry
In chemistry, [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable precursor in the development of novel organic semiconductors and conductive polymers.
Biology and Medicine
Research in biology and medicine explores the potential of this compound in drug delivery systems and as a component in bioelectronic devices. Its ability to interact with biological molecules and its conductive properties make it a promising candidate for various biomedical applications.
Industry
In the industrial sector, this compound is used in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its conductive properties and stability contribute to the performance and longevity of these devices.
作用機序
The mechanism of action of [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- involves its interaction with molecular targets through various pathways. In organic electronics, it functions by facilitating charge transport through its conjugated system. In biological systems, it may interact with cellular components, influencing processes such as signal transduction and molecular recognition.
類似化合物との比較
Similar Compounds
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde: Lacks the tetrahydro groups, resulting in different electronic properties.
[5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-diol: Contains hydroxyl groups instead of dicarboxaldehyde groups, affecting its reactivity and applications.
Uniqueness
The presence of both dicarboxaldehyde and tetrahydro groups in [5,5’-Bithieno[3,4-b]-1,4-dioxin]-7,7’-dicarboxaldehyde,2,2’,3,3’-tetrahydro- imparts unique electronic and chemical properties
特性
CAS番号 |
528870-51-1 |
|---|---|
分子式 |
C14H10O6S2 |
分子量 |
338.4 g/mol |
IUPAC名 |
5-(7-formyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-2,3-dihydrothieno[3,4-b][1,4]dioxine-7-carbaldehyde |
InChI |
InChI=1S/C14H10O6S2/c15-5-7-9-11(19-3-1-17-9)13(21-7)14-12-10(8(6-16)22-14)18-2-4-20-12/h5-6H,1-4H2 |
InChIキー |
URGHWHMUSCLDJO-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(SC(=C2O1)C=O)C3=C4C(=C(S3)C=O)OCCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


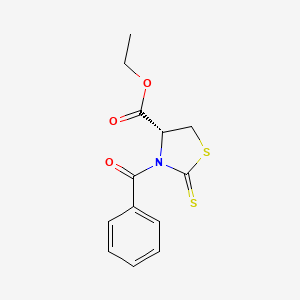
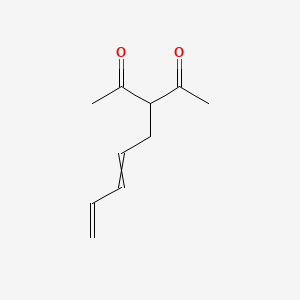
![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![Methanone, [4-(1-naphthalenylmethoxy)phenyl]phenyl-](/img/structure/B12572211.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
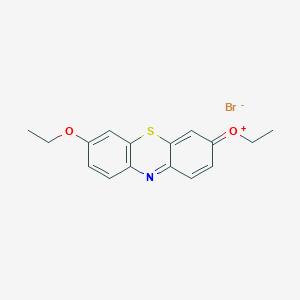
![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)
![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)
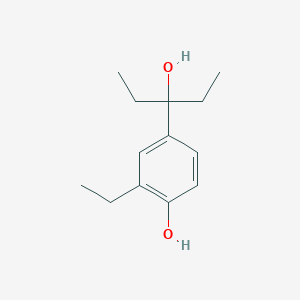
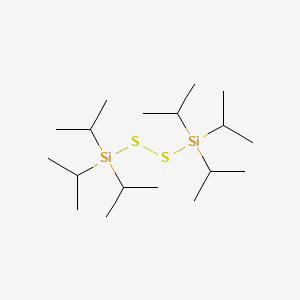
![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)

![4-(2-Ethyl-8-iodo-7-methyl-1,3,4,4a,5,9b-hexahydroindeno[1,2-c]pyridin-5-yl)benzoic acid](/img/structure/B12572279.png)
![[2-(Methoxymethylidene)cyclohexyl]acetonitrile](/img/structure/B12572295.png)
